

Core Photophysical Properties of 6-Carboxy-JF525

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Compound of Interest		
Compound Name:	6-Carboxy-JF5252	
Cat. No.:	B12371343	Get Quote

6-Carboxy-JF525, also known as Janelia Fluor® 525 (JF525), is a yellow fluorescent dye developed for advanced imaging applications, including confocal and super-resolution microscopy.[1][2][3] Its key characteristics are summarized below.

Property	Value	Reference
Quantum Yield (Φf)	0.91	[1][2][4]
Max Excitation Wavelength (λabs)	525 nm	[1][2]
Max Emission Wavelength (λem)	549 nm	[1][2]
Molar Extinction Coefficient (ε)	122,000 M ⁻¹ cm ⁻¹	[1][2]
Reactive Group	Free Carboxylic Acid	[3]
Cell Permeability	Yes	[2][3]

Experimental Protocol: Determination of Fluorescence Quantum Yield

The most common and reliable method for determining the fluorescence quantum yield of a sample in solution is the comparative method.[5][6] This technique involves comparing the



fluorescence intensity of the test sample to a well-characterized fluorescence standard with a known quantum yield (Φ f,ST).

Principle

For dilute solutions where absorbance is low (typically < 0.1), the integrated fluorescence intensity is directly proportional to the amount of light absorbed and the quantum yield of the fluorophore. By comparing the sample to a standard under identical conditions (excitation wavelength, solvent, and instrument settings), the quantum yield of the unknown sample (Φ f,X) can be calculated.[5]

The governing equation is:

 $\Phi f, X = \Phi f, ST * (GradX / GradST) * (\eta X^2 / \eta ST^2)[6]$

Where:

- Фf is the fluorescence quantum yield.
- Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.
- η is the refractive index of the solvent.
- The subscripts X and ST refer to the test sample and the standard, respectively.

Materials and Instruments

- Test Sample: 6-Carboxy-JF525
- Reference Standard: A fluorophore with a known quantum yield that absorbs and emits in a similar spectral range (e.g., Rhodamine 6G, Φf ≈ 0.95 in ethanol).[7]
- Solvent: Spectroscopic grade solvent (e.g., ethanol or PBS). The same solvent should be used for the sample and standard.[6]
- UV-Vis Spectrophotometer: For accurate absorbance measurements.
- Spectrofluorometer: To measure fluorescence emission spectra.



 Quartz Cuvettes: 10 mm path length cuvettes for both absorbance and fluorescence measurements.[5][6]

Methodology

- · Preparation of Solutions:
 - Prepare a concentrated stock solution of both 6-Carboxy-JF525 and the reference standard in the chosen solvent.
 - From the stock solutions, prepare a series of at least five dilutions for both the test sample and the standard. The concentrations should be chosen such that the absorbance at the excitation wavelength is within the linear range, typically between 0.01 and 0.1, to minimize inner filter and re-absorption effects.[5][8]
- Absorbance Measurement:
 - Using the UV-Vis spectrophotometer, record the absorbance spectrum for each dilution of the test sample and the reference standard.
 - Record the absorbance value at the chosen excitation wavelength for each solution.
- Fluorescence Measurement:
 - Set the spectrofluorometer to the chosen excitation wavelength (e.g., the absorption maximum of the standard).
 - Record the fluorescence emission spectrum for each dilution of the test sample and the standard. It is crucial to use identical instrument settings (e.g., excitation and emission slit widths) for all measurements.[5]
 - Record the fluorescence spectrum of a solvent blank for background correction.
- Data Analysis:
 - Correct the emission spectra by subtracting the solvent blank's spectrum.

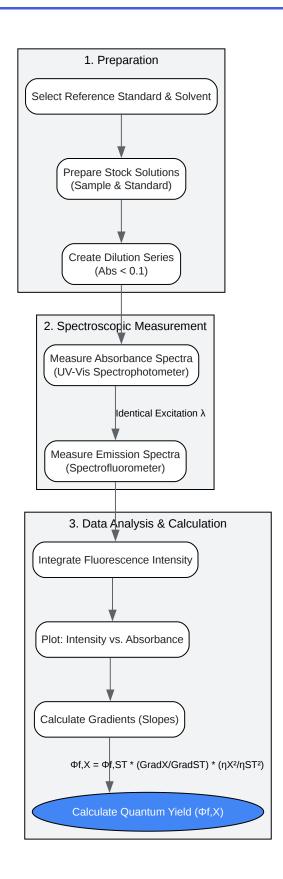


- Calculate the integrated fluorescence intensity (the area under the emission curve) for each corrected spectrum.
- For both the test sample and the standard, create a plot of the integrated fluorescence intensity versus absorbance at the excitation wavelength.
- Perform a linear regression for each data set. The resulting plot should be a straight line passing through the origin. The slope of this line is the gradient (Grad).
- Using the calculated gradients (GradX and GradST), the known quantum yield of the standard (Φf,ST), and the refractive indices of the solvents, calculate the quantum yield of 6-Carboxy-JF525 (Φf,X) using the equation provided above.[6]

Workflow for Quantum Yield Determination

The following diagram illustrates the logical flow of the comparative method for determining the fluorescence quantum yield.





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References

- 1. FluoroFinder [app.fluorofinder.com]
- 2. Janelia Fluor® 525, SE | Amine-Reactive Janelia Fluor® Dyes | Tocris Bioscience [tocris.com]
- 3. Janelia Fluor 525, free acid | Yellow Dye | Hello Bio [hellobio.com]
- 4. biorxiv.org [biorxiv.org]
- 5. chem.uci.edu [chem.uci.edu]
- 6. benchchem.com [benchchem.com]
- 7. Virtual Labs [mfs-iiith.vlabs.ac.in]
- 8. researchgate.net [researchgate.net]
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